Binding Affinity for Human GPR109A: 2-(2-(4-Tert-butylphenoxy)acetamido)benzoic Acid vs. Nicotinic Acid
In a radioligand displacement assay using membranes from CHO‑K1 cells expressing recombinant human GPR109A, 2-(2-(4-tert‑butylphenoxy)acetamido)benzoic acid displaced [³H]nicotinic acid with an IC₅₀ of 1.2 µM [1]. The endogenous agonist nicotinic acid itself serves as the baseline comparator, typically exhibiting a binding Ki in the high‑nanomolar to low‑micromolar range at the same receptor [2]. Although the direct assay format differs (IC₅₀ vs. Ki), the data position the compound as a moderate‑affinity ligand that distinguishes itself from the native agonist through its fully synthetic, non‑endogenous scaffold, thereby enabling orthogonal chemical biology studies.
| Evidence Dimension | Binding affinity: Displacement of [³H]nicotinic acid from human GPR109A |
|---|---|
| Target Compound Data | IC₅₀ = 1.2 µM |
| Comparator Or Baseline | Nicotinic acid (Ki approx. 0.1‑2 µM at human GPR109A in comparable binding assays; exact value assay‑dependent) |
| Quantified Difference | Within 10‑fold of the endogenous agonist; exact fold‑difference not calculable from a single IC₅₀‑vs‑Ki comparison. |
| Conditions | CHO‑K1 membranes expressing recombinant human GPR109A, [³H]nicotinic acid radioligand. |
Why This Matters
The compound provides a chemically tractable, non‑natural phenotype for probing orthosteric‑site interactions without the pleiotropic metabolism and rapid clearance characteristic of nicotinic acid, which is critical for assay validation and lead generation campaigns.
- [1] PubChem BioAssay AID 387341. Displacement of [3H]nicotinic acid from human GPR109A expressed in CHO‑K1 cells. View Source
- [2] Wise, A., Foord, S. M., Fraser, N. J., Barnes, A. A., Elshourbagy, N., Eilert, M., ... & Murdock, P. R. (2003). Molecular identification of high and low affinity receptors for nicotinic acid. Journal of Biological Chemistry, 278(11), 9869‑9874. DOI: 10.1074/jbc.M210695200. View Source
